Ascofuranone

Description

This compound has been reported in Acremonium egyptiacum, Acremonium, and Ascochyta viciae with data available.

structure

Structure

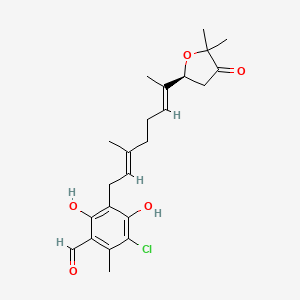

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-[(2E,6E)-7-[(2S)-5,5-dimethyl-4-oxooxolan-2-yl]-3-methylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClO5/c1-13(7-6-8-14(2)18-11-19(26)23(4,5)29-18)9-10-16-21(27)17(12-25)15(3)20(24)22(16)28/h8-9,12,18,27-28H,6-7,10-11H2,1-5H3/b13-9+,14-8+/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYPZLGWVQQOST-JUERRSSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(=O)C(O2)(C)C)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=C1Cl)O)C/C=C(\C)/CC/C=C(\C)/[C@@H]2CC(=O)C(O2)(C)C)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60903967 | |

| Record name | Ascofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38462-04-3 | |

| Record name | Ascofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38462-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ascofuranone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038462043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ascofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASCOFURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I31EFB9515 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Ascofuranone Biosynthetic Pathway in Acremonium egyptiacum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of ascofuranone, a potent antitrypanosomal agent, in the filamentous fungus Acremonium egyptiacum. The document outlines the genetic basis, enzymatic steps, and regulatory mechanisms governing the production of this promising secondary metabolite. All data is presented to facilitate further research and development efforts.

Core Biosynthetic Machinery: Two Gene Clusters Orchestrate this compound Synthesis

The biosynthesis of this compound in Acremonium egyptiacum is a complex process orchestrated by genes located in two distinct gene clusters, a rare occurrence for fungal secondary metabolite pathways.[1][2][3] These clusters, designated asc-1 and asc-2, contain the genes encoding the requisite enzymes for the multi-step conversion of primary metabolites into this compound. The entire pathway is under the regulatory control of a single transcriptional factor, AscR, which is located within the asc-1 cluster.[1][4]

The asc-1 cluster comprises seven genes (ascA to ascG) and the regulatory gene ascR. This cluster is responsible for the synthesis of the common precursor for both this compound and a related compound, ascochlorin.[1][2] The asc-2 cluster, located distantly in the genome, contains three genes (ascH, ascI, and ascJ) that encode the enzymes for the final, divergent steps leading to this compound.[1][2]

The Biosynthetic Pathway: From Orsellinic Acid to this compound

The biosynthesis of this compound begins with the farnesylation of orsellinic acid and proceeds through a series of enzymatic modifications, including chlorination, epoxidation, and cyclization. The pathway is shared with ascochlorin biosynthesis until the formation of the key intermediate, ilicicolin A epoxide.[1][2][3] At this branch point, the pathway diverges, with the enzymes encoded by the asc-2 cluster specifically catalyzing the final steps to produce this compound.

The key enzymes and their respective functions in the this compound biosynthetic pathway are detailed in the table below.

| Gene | Enzyme | Enzyme Type | Function in this compound Biosynthesis |

| ascA | AscA | Prenyltransferase | Farnesylates orsellinic acid |

| ascB | AscB | Reductase | Involved in the modification of the polyketide precursor |

| ascC | AscC | Polyketide Synthase | Synthesizes the orsellinic acid core |

| ascD | AscD | Halogenase | Chlorinates the aromatic ring |

| ascE | AscE | P450 Monooxygenase | Catalyzes the epoxidation of the farnesyl side chain |

| ascH | AscH | P450 Monooxygenase | Hydroxylates C-16 of the common precursor, ilicicolin A epoxide |

| ascI | AscI | Terpene Cyclase | Catalyzes the cyclization of the hydroxylated intermediate |

| ascJ | AscJ | Dehydrogenase | Performs the final oxidation step to yield this compound |

| ascR | AscR | Transcriptional Factor | Positively regulates the expression of both asc-1 and asc-2 clusters |

Quantitative Data on this compound Production

The production of this compound in Acremonium egyptiacum is highly dependent on the culture conditions and the genetic background of the strain. The following table summarizes key quantitative data from studies on this compound biosynthesis.

| Strain/Condition | This compound Yield | Notes |

| A. egyptiacum in F1 medium | 0.96 mg/L | Represents a low-production culture condition.[1] |

| A. egyptiacum in AF medium | 399 mg/L | Represents an optimized culture condition for high-level this compound production.[1] |

| A. egyptiacum ΔascF strain | 0.50 g/L | Deletion of the ascochlorin-specific terpene cyclase gene blocks ascochlorin production and shunts the precursor to the this compound pathway, significantly increasing the yield.[1] |

| A. egyptiacum ΔascE strain | Not detected | Deletion of the epoxidase gene ascE abolishes the production of both this compound and ascochlorin, confirming its essential role in the synthesis of the common precursor.[1] |

| A. egyptiacum ΔascF/ΔascJ | 0.41 g/L | The function of AscJ is partially compensated by other endogenous dehydrogenases in A. egyptiacum.[5] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway was achieved through a combination of genetic and biochemical techniques. Below are summaries of the key experimental protocols employed.

Gene Deletion in Acremonium egyptiacum

Gene deletion is a fundamental technique for functional analysis of genes. In A. egyptiacum, a uridine auxotrophy-based marker recycling system has been established for efficient, scarless gene deletion.

-

Construction of a Deletion Cassette: A gene deletion cassette is constructed containing the selection marker gene (e.g., pyrG) flanked by homologous regions upstream and downstream of the target gene.

-

Protoplast Transformation: The deletion cassette is introduced into protoplasts of a suitable recipient strain (e.g., a Δku70/ΔpyrG mutant to enhance homologous recombination and allow for selection).

-

Selection of Transformants: Transformants are selected on a medium lacking uridine.

-

Verification of Gene Deletion: Successful gene deletion is confirmed by PCR and Southern blot analysis.

-

Marker Rescue (for scarless deletion): The selection marker can be removed by plating the transformants on a medium containing 5-fluoroorotic acid (5-FOA), which is toxic to cells expressing pyrG. This allows for the recycling of the marker for subsequent gene deletions.

Heterologous Expression in Aspergillus sojae

Heterologous expression is used to characterize the function of individual enzymes or to reconstitute parts of a biosynthetic pathway in a host organism that does not natively produce the compound of interest. Aspergillus sojae has been used as a host for the expression of this compound biosynthetic genes.

-

Vector Construction: The gene(s) of interest are cloned into an appropriate expression vector under the control of a strong promoter.

-

Transformation: The expression vector is introduced into A. sojae protoplasts.

-

Cultivation and Analysis: The transformed A. sojae is cultivated under suitable conditions, and the culture broth and mycelium are extracted and analyzed by HPLC and LC-MS to detect the product(s) of the expressed enzyme(s).

In Vitro Enzyme Assays

In vitro assays are performed to directly determine the function of an enzyme using a purified enzyme or a cell-free extract and a specific substrate.

-

Enzyme Preparation: The enzyme of interest is expressed in a suitable host (e.g., A. sojae) and a cell-free homogenate is prepared. For some enzymes, purification may be necessary.

-

Reaction Setup: The enzyme preparation is incubated with the substrate in a suitable buffer at an optimal temperature and pH.

-

Product Analysis: The reaction is quenched, and the products are extracted and analyzed by techniques such as HPLC and LC-MS to determine the conversion of the substrate to the product.

Visualizations

This compound Biosynthetic Pathway

Caption: The biosynthetic pathway of this compound in Acremonium egyptiacum.

Gene Cluster Organization

Caption: Organization of the this compound biosynthetic gene clusters.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for elucidating the function of this compound biosynthetic genes.

References

- 1. researchgate.net [researchgate.net]

- 2. Complete biosynthetic pathways of this compound and ascochlorin in Acremonium egyptiacum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complete biosynthetic pathways of this compound and ascochlorin in Acremonium egyptiacum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascofuranone, a meroterpenoid of fungal origin, has garnered significant attention within the scientific community due to its potent and specific inhibitory activity against the trypanosome alternative oxidase (TAO), a crucial enzyme for the energy metabolism of African trypanosomes, the causative agents of sleeping sickness. This technical guide provides a comprehensive overview of the fungal sources of this compound and its related meroterpenoids, with a focus on quantitative production data, detailed experimental protocols for isolation and analysis, and the elucidation of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, mycology, and drug development.

Fungal Producers of this compound and Related Meroterpenoids

This compound and its structural analog, ascochlorin, are produced by a variety of filamentous fungi. The primary and most well-studied producer of this compound is Acremonium egyptiacum, previously known as Acremonium sclerotigenum and initially misidentified as Ascochyta viciae.[1][2][3][4] Other fungal species have also been reported to produce this compound and related compounds.

Table 1: Fungal Sources of this compound and Related Meroterpenoids

| Compound | Fungal Source | Reference |

| This compound | Acremonium egyptiacum (syn. Acremonium sclerotigenum) | [1][5] |

| Paecilomyces variotii | [5][6][7] | |

| Verticillium hemipterigenum | [7][8] | |

| Ascochlorin | Acremonium egyptiacum (syn. Acremonium sclerotigenum) | [1][5] |

| Cylindrocladium ilicicola | [7] | |

| Cylindrocarpon sp. | [7] | |

| Fusarium sp. | [7] | |

| Microcera sp. | [7] | |

| Nectria coccinea | [7] |

Quantitative Production of this compound and Intermediates

The production yields of this compound and its biosynthetic precursors are critical for developing viable large-scale production strategies. Genetic engineering of the producing strains has shown significant potential in enhancing the yield of the desired compound.

Table 2: Quantitative Yields of this compound and Related Metabolites from Acremonium egyptiacum

| Strain | Compound | Yield (mg/L) | Culture Conditions | Reference |

| A. egyptiacum F-1392 (Wild-Type) | This compound | 399 | AF medium | [5] |

| A. egyptiacum F-1392 (Wild-Type) | Ascochlorin | Not specified | AF medium | [5] |

| A. egyptiacum ΔascF | This compound | 0.50 | AF medium | [5] |

| A. egyptiacum ΔascF | Ilicicolin A epoxide | 1.22 g/L | AF medium | [5] |

| A. egyptiacum ΔascE | Ilicicolin A | 2.32 g/L | AF medium | [5] |

| A. egyptiacum ΔascF/ΔascJ | This compound | 0.41 g/L | AF medium | [5] |

Table 3: Heterologous Production of this compound Biosynthetic Intermediates in Aspergillus oryzae

| Expressed Genes | Compound Produced | Yield (mg/L) | Reference |

| ascC | Orsellinic acid | Not specified | [5] |

| ascCA | Ilicicolinic acid B | Not specified | [5] |

| ascCAB | Ilicicolin B | 0.71 | [5] |

| ascCABD | Ilicicolin A | 0.04 | [5] |

Biosynthesis of this compound and Ascochlorin

The biosynthetic pathway of this compound and ascochlorin in Acremonium egyptiacum has been fully elucidated.[1][5] It involves a multi-step process starting from orsellinic acid, which is prenylated and then undergoes a series of enzymatic modifications. The pathways for this compound and ascochlorin diverge from a common intermediate, ilicicolin A epoxide.

Caption: Biosynthetic pathway of this compound and Ascochlorin in A. egyptiacum.

Experimental Protocols

Fungal Cultivation for this compound Production

This protocol is based on the methods described for Acremonium egyptiacum.[5]

-

Strain Maintenance: Maintain A. egyptiacum on potato dextrose agar (PDA) slants at 28°C.

-

Seed Culture: Inoculate a loopful of mycelia from the PDA slant into a 50 mL flask containing 10 mL of seed medium (e.g., GYM medium). Incubate at 28°C for 3 days with shaking at 180 rpm.

-

Production Culture: Transfer the seed culture (5 mL) into a 500 mL flask containing 100 mL of production medium (AF medium). The composition of AF medium is crucial for inducing this compound production.[5]

-

Incubation: Incubate the production culture at 28°C for 7-10 days with shaking at 180 rpm.

-

Harvesting: Separate the mycelia from the culture broth by filtration or centrifugation.

Extraction and Purification of this compound

-

Mycelial Extraction: Extract the harvested mycelia with a suitable organic solvent such as acetone or ethyl acetate. Repeat the extraction process three times to ensure complete recovery.

-

Broth Extraction: Extract the culture filtrate with an equal volume of ethyl acetate three times.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Purification:

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of n-hexane and ethyl acetate to separate the major fractions.

-

Preparative HPLC: Further purify the this compound-containing fractions using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).

-

Analytical Methods for Quantification and Characterization

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used.

-

Detection: UV detector at a wavelength of 290 nm.

-

Quantification: Use a standard curve of purified this compound to quantify the concentration in the extracts.

-

-

Mass Spectrometry (MS):

-

Use high-resolution mass spectrometry (HR-MS) to confirm the molecular formula of the isolated compounds.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Perform 1H and 13C NMR, as well as 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the chemical structure of the purified compounds.

-

Caption: General experimental workflow for this compound isolation and analysis.

Conclusion

Acremonium egyptiacum stands out as the most prolific and well-characterized fungal source of this compound. The elucidation of its biosynthetic pathway has opened avenues for metabolic engineering to enhance production yields and for heterologous expression in more tractable fungal hosts. While other fungi like Paecilomyces variotii and Verticillium hemipterigenum are also known producers, a detailed quantitative assessment of their production capabilities is warranted. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for researchers to explore the fascinating chemistry and therapeutic potential of this compound and its related meroterpenoids. Further research into optimizing fermentation conditions and developing more efficient purification strategies will be crucial for the sustainable supply of this promising drug lead.

References

- 1. Complete biosynthetic pathways of this compound and ascochlorin in Acremonium egyptiacum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biocontrol Effects of Paecilomyces variotii against Fungal Plant Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemical Diversity of the Ascomycete Fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Complete biosynthetic pathways of this compound and ascochlorin in Acremonium egyptiacum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. A novel ascochlorin glycoside from the insect pathogenic fungus Verticillium hemipterigenum BCC 2370 - PubMed [pubmed.ncbi.nlm.nih.gov]

Ascofuranone: A Technical Guide to its Anti-cancer and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascofuranone is a prenylphenol antibiotic first isolated from the fungus Ascochyta viciae.[1][2] Structurally identified as 5-chloro-3-[(2E,6E)-7-[(2S)-5,5-dimethyl-4-oxo-tetrahydrofuran-2-yl]-3-methyl-octa-2,6-dienyl]-2,4-dihydroxy-6-methyl-benzaldehyde, this meroterpenoid has garnered significant scientific interest due to its diverse and potent biological activities.[1][3] Initially recognized for its antiviral and hypolipidemic effects, extensive research has unveiled its promising potential as a powerful anti-inflammatory and anti-cancer agent.[3][4] This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and therapeutic potential of this compound, with a focus on its dual role in combating inflammation and cancer.

Anti-inflammatory Properties of this compound

This compound has demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways in immune cells like macrophages. Its action is characterized by the suppression of pro-inflammatory mediators and the inhibition of upstream signaling cascades.

Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting critical nodes in the inflammatory signaling network. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to:

-

Inhibit NF-κB and AP-1 Activation : It prevents the nuclear translocation of the transcription factors NF-κB and AP-1 (specifically p-c-Jun), which are essential for the expression of many pro-inflammatory genes.[1][2] This is achieved by decreasing the phosphorylation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2][5]

-

Selectively Target the ERK Pathway : Within the Mitogen-Activated Protein Kinase (MAPK) signaling family, this compound specifically inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2).[1][2] It does not affect the phosphorylation of p38 or JNK, indicating a targeted mechanism of action that distinguishes it from structurally similar compounds like ascochlorin.[1]

By inhibiting these pathways, this compound effectively downregulates the expression and production of key inflammatory molecules, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines.[2]

Caption: this compound's anti-inflammatory mechanism in LPS-stimulated macrophages.

Quantitative Data: In Vitro Anti-inflammatory Effects

The inhibitory effects of this compound on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages are summarized below.

| Marker | Concentration of this compound (µM) | Observation | Reference |

| Nitric Oxide (NO) | 1 - 50 | Dose-dependent reduction in production. | [1] |

| iNOS Protein | 1 - 50 | Significant, dose-dependent decrease in expression. | [1] |

| COX-2 Protein | 1 - 50 | Significant, dose-dependent decrease in expression. | [1] |

| TNF-α mRNA | 1 - 50 | Dose-dependent suppression of expression. | [2][6] |

| IL-6 mRNA | 1 - 50 | Dose-dependent suppression of expression. | [2][6] |

| IL-1β mRNA | 1 - 50 | Dose-dependent suppression of expression. | [2][6] |

| p-ERK Expression | 1 - 50 | Specific and dose-dependent decrease. | [1][2] |

Experimental Protocols

The following are standard protocols used to evaluate the anti-inflammatory activity of this compound.

-

Cell Culture and Viability (MTT Assay) : RAW 264.7 macrophage cells are cultured in appropriate media. To assess cytotoxicity, cells are treated with various concentrations of this compound, with or without LPS (100 ng/mL), for 24 hours. Cell viability is measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

-

Nitric Oxide (NO) Production (Griess Assay) : Cells are treated with LPS (100 ng/mL) and different concentrations of this compound for 24 hours. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[1]

-

RT-PCR for Gene Expression : Total RNA is extracted from treated cells using TRIzol reagent. cDNA is synthesized, and PCR is performed to measure the mRNA expression levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β. β-actin is typically used as an internal control.[1][6]

-

Western Blot Analysis : Cells are lysed, and total protein is quantified. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against iNOS, COX-2, total and phosphorylated forms of ERK, p38, and JNK. Appropriate secondary antibodies are used for detection.[1]

-

Immunofluorescence for Nuclear Translocation : Cells grown on coverslips are treated and then fixed. They are permeabilized and incubated with primary antibodies for NF-κB (p65) and AP-1 (p-c-Jun). After washing, cells are incubated with fluorescently-labeled secondary antibodies and a nuclear stain (like DAPI). Translocation is visualized using confocal microscopy.[2]

Anti-cancer Properties of this compound

This compound exhibits a multi-faceted anti-cancer profile, impacting tumor growth, invasion, and metastasis through the modulation of distinct signaling pathways.

Mechanism of Action

This compound's anti-cancer activity is attributed to its ability to interfere with several processes critical for cancer cell survival and proliferation:

-

Inhibition of mTORC1 Signaling : In cancer cells responsive to Insulin-like Growth Factor-I (IGF-1), this compound suppresses cell migration and invasion. It achieves this by inhibiting the mTOR complex 1 (mTORC1) pathway, a central regulator of cell growth. This inhibition is mediated by the upregulation of AMPK and downregulation of Akt phosphorylation, leading to reduced phosphorylation of mTOR and its downstream targets, p70S6K and 4EBP1. This cascade ultimately disrupts F-actin cytoskeleton organization and focal adhesion kinase (FAK) activation, which are crucial for cell motility.[7]

-

Suppression of MMP-9 Expression : this compound inhibits the expression of matrix metalloproteinase-9 (MMP-9), an enzyme critical for cancer cell invasion and metastasis.[8] It blocks the activation of activator protein-1 (AP-1) by suppressing the upstream Ras/Raf/MEK/ERK signaling pathway in response to stimuli like phorbol myristate acetate (PMA).[8]

-

Inhibition of Mitochondrial Respiration : this compound is a potent inhibitor of the mitochondrial alternative oxidase (AOX), an enzyme found in some fungi, plants, and protozoa.[9][10] While absent in mammals, AOX is a target of interest in cancer research as some cancer cells exhibit metabolic plasticity that could be targeted by AOX inhibitors. This compound's ability to inhibit related ubiquinone-dependent respiratory enzymes suggests a broader impact on cellular energy metabolism that could be exploited in cancer therapy.[11][12]

-

General Anti-proliferative Effects : At higher concentrations (e.g., 25 µg/mL), this compound can cytostatically prevent the growth of lymphoma cells by inhibiting macromolecular synthesis, with protein synthesis being the most affected.[13]

Caption: this compound inhibits the IGF-1/Akt/mTORC1 pathway to suppress cancer metastasis.

Quantitative Data: In Vitro Anti-cancer Effects

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Ovarian Cancer | 4.04 ± 0.36 | [14] |

| SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 | [14] |

| HT-29 | Colorectal Cancer | 3.79 ± 0.069 | [14] |

| A375 | Skin Cancer | 5.71 ± 0.20 | [14] |

| HeLa | Cervical Cancer | 4.30 ± 0.27 | [14] |

| MCF-7 | Breast Cancer | 15.09 ± 0.99 | [14] |

Experimental Protocols

Key methodologies for assessing the anti-cancer effects of this compound are outlined below.

-

Cell Viability (SRB Assay) : The Sulforhodamine B (SRB) assay is used to determine cytotoxicity and IC50 values. Cells are seeded, treated with this compound for a set period (e.g., 48-72 hours), fixed with trichloroacetic acid, and stained with SRB. The absorbance of the bound dye is proportional to the cell number.

-

Scratch Wound Healing Assay : To assess cell migration, a confluent monolayer of cancer cells is "scratched" to create a cell-free gap. Cells are then treated with this compound, and the closure of the gap is monitored and photographed over time.[7]

-

Matrigel Invasion Assay : This assay measures the invasive potential of cancer cells. Cells are seeded in the upper chamber of a Transwell insert coated with Matrigel (a basement membrane matrix). The lower chamber contains a chemoattractant. After treatment with this compound, the number of cells that have invaded through the Matrigel to the lower surface of the membrane is quantified.[7]

-

F-actin Cytoskeleton Staining : To visualize changes in the cytoskeleton, treated cells are fixed, permeabilized, and stained with FITC-conjugated phalloidin, which specifically binds to F-actin filaments. Changes in cell morphology and actin organization are observed via fluorescence microscopy.[7]

-

Western Blot Analysis for Signaling Proteins : Similar to the anti-inflammatory protocol, Western blotting is used to measure the total and phosphorylated levels of key proteins in the mTORC1 (Akt, mTOR, p70S6K) and MAPK (Ras, Raf, MEK, ERK) signaling pathways to confirm the mechanism of action.[7][8]

Conclusion

This compound is a fungal-derived compound with a compelling dual-action profile against inflammation and cancer. Its ability to selectively target specific nodes within complex signaling networks, such as the ERK pathway in inflammation and the mTORC1 pathway in cancer, underscores its potential as a refined therapeutic agent. The comprehensive data from in vitro studies provide a strong foundation for its mechanisms of action, inhibiting pro-inflammatory mediator production and suppressing cancer cell migration and invasion. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound and its derivatives in treating inflammation-driven diseases and various forms of cancer.

References

- 1. This compound inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits lipopolysaccharide-induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. [PDF] this compound inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages | Semantic Scholar [semanticscholar.org]

- 6. This compound inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages | PLOS One [journals.plos.org]

- 7. This compound suppresses invasion and F-actin cytoskeleton organization in cancer cells by inhibiting the mTOR complex 1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound suppresses PMA-mediated matrix metalloproteinase-9 gene activation through the Ras/Raf/MEK/ERK- and Ap1-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alternative oxidase inhibitors: Mitochondrion-targeting as a strategy for new drugs against pathogenic parasites and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alternative oxidase - Wikipedia [en.wikipedia.org]

- 11. Ascochlorin is a novel, specific inhibitor of the mitochondrial cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An antibiotic, this compound, specifically inhibits respiration and in vitro growth of long slender bloodstream forms of Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of an antitumor agent, this compound, on the macromolecular syntheses of intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Ascofuranone: A Technical Guide on its Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascofuranone is a prenylphenol antibiotic first isolated from the fungus Ascochyta viciae (now known as Acremonium sclerotigenum). This meroterpenoid possesses a unique chemical structure that confers a remarkable range of biological activities. Initially investigated for its hypolipidemic properties, this compound has emerged as a potent inhibitor of the Trypanosome Alternative Oxidase (TAO), making it a leading drug candidate for African trypanosomiasis (sleeping sickness). Furthermore, it exhibits significant anti-inflammatory and antitumor activities through the modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the structural elucidation, chemical properties, and biological functions of this compound, including detailed experimental protocols and summaries of quantitative data to support further research and development.

Structural Elucidation and Chemical Properties

This compound is a complex meroterpenoid, featuring a hybrid structure derived from both polyketide and terpene biosynthetic pathways. Its definitive structure was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The chemical structure is formally defined as 5-chloro-3-[(2E,6E)-7-[(2S)-5,5-dimethyl-4-oxotetrahydrofuran-2-yl]-3-methylocta-2,6-dien-1-yl]-2,4-dihydroxy-6-methylbenzaldehyde[1]. The structural determination relied on extensive 1D (¹H, ¹³C) and 2D NMR (COSY, HMQC, HMBC) analyses to establish the connectivity of the atoms, while high-resolution mass spectrometry confirmed its elemental composition[2][3].

Physicochemical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 5-chloro-3-[(2E,6E)-7-[(2S)-5,5-dimethyl-4-oxooxolan-2-yl]-3-methylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzaldehyde | [1] |

| Molecular Formula | C₂₃H₂₉ClO₅ | [1][4] |

| Molecular Weight | 420.93 g/mol | [1][4] |

| CAS Number | 38462-04-3 | [1][4] |

| Appearance | White solid / powder | [5] |

| Boiling Point | 581.2 °C (predicted) | [6] |

| Density | 1.207 g/mL (predicted) | [6] |

| Solubility | Soluble in Ethanol, Methanol, DMF, DMSO | [4] |

Spectroscopic Characterization

The structural elucidation of this compound and its biosynthetic intermediates has been extensively detailed, particularly through NMR and MS analysis. While specific spectral data is often found in supplementary materials of publications, the methodologies are well-documented.

-

NMR Spectroscopy : ¹H and ¹³C NMR are crucial for identifying the molecular scaffold. 2D NMR techniques like COSY, HSQC, and HMBC are used to piece together the spin systems and establish long-range correlations, confirming the connection between the substituted dihydroxybenzaldehyde core and the complex sesquiterpenoid side chain[2][3].

-

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact molecular formula. Tandem MS (MS/MS) helps in structural confirmation by analyzing fragmentation patterns, which typically involve cleavages in the sesquiterpenoid side chain[2].

-

Infrared (IR) and UV-Vis Spectroscopy : These methods were used in the initial isolation and characterization to identify key functional groups, such as hydroxyls, carbonyls (from the aldehyde and tetrahydrofuranone moieties), and the aromatic ring system[7].

Biosynthesis of this compound

The complete biosynthetic pathway of this compound in Acremonium egyptiacum has been fully elucidated. It is a complex process involving enzymes encoded by gene clusters located at different loci. The pathway begins with the polyketide synthase (PKS) AscC producing orsellinic acid. This is followed by a series of modifications including prenylation, chlorination, epoxidation, hydroxylation, cyclization, and oxidation to yield the final product.

Biological Activities and Mechanisms of Action

This compound exhibits a diverse portfolio of potent biological activities, making it a molecule of significant interest in drug development.

Antitrypanosomal Activity

The most prominent activity of this compound is its potent and selective inhibition of the Trypanosome Alternative Oxidase (TAO), an enzyme essential for the energy metabolism of the bloodstream form of Trypanosoma brucei but absent in mammals[8]. This makes TAO an excellent drug target. This compound acts as a noncompetitive inhibitor with respect to the enzyme's substrate, ubiquinol[8][9].

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It dose-dependently inhibits the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[10]. It also downregulates the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. The mechanism involves the suppression of the nuclear translocation of transcription factors NF-κB and AP-1, mediated through the specific inhibition of ERK1/2 phosphorylation in the MAPK signaling pathway[10].

Antitumor and Other Activities

This compound has demonstrated antitumor activity against several cancer models, including FM3A murine mammary carcinoma, B16 melanoma, and Lewis lung carcinoma[10]. Its mechanism appears to involve the activation of host immune cells, such as phagocytes, as well as direct cytostatic effects[10]. It completely prevents the growth of L5178Y lymphoma cells at a concentration of 25 µg/mL by inhibiting macromolecular synthesis, particularly protein synthesis. Additionally, this compound has shown inhibitory activity against human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is a validated target in cancer and inflammatory diseases[6].

Summary of Biological Activity Data

| Target/Assay | Organism/Cell Line | Activity Type | Value | Reference(s) |

| Trypanosome Alternative Oxidase (TAO) | Trypanosoma brucei | Inhibition (Ki) | 2.38 nM | [8][9] |

| Recombinant TAO (rTAO) | Trypanosoma brucei | Inhibition (IC₅₀) | 1.3 - 2.0 nM | [9] |

| L5178Y Lymphoma | Murine | Cytostatic Conc. | 25 µg/mL | |

| FM3A Mammary Carcinoma | Murine | Antitumor | In vivo activity demonstrated | [10] |

| B16 Melanoma | Murine | Antimetastatic | In vivo activity demonstrated | [10] |

| Lewis Lung Carcinoma | Murine | Antimetastatic | In vivo activity demonstrated | [10] |

| Human Dihydroorotate Dehydrogenase (DHODH) | Human | Inhibition | Activity reported | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation and biological evaluation of this compound.

Isolation and Purification of this compound

This protocol is adapted from methods used for isolating this compound from fungal cultures like Acremonium egyptiacum.

-

Fungal Culture : Inoculate A. egyptiacum into a suitable liquid medium (e.g., potato dextrose broth) and incubate for 14-21 days with shaking to allow for the production of secondary metabolites.

-

Extraction : Separate the mycelia from the culture broth by filtration. Extract the mycelia and the culture filtrate separately with an organic solvent such as ethyl acetate.

-

Concentration : Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

Chromatographic Purification :

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Monitor fractions using Thin Layer Chromatography (TLC) for the presence of this compound.

-

Pool the fractions containing the compound of interest and concentrate.

-

Perform further purification using High-Performance Liquid Chromatography (HPLC) with an ODS (C18) column and a suitable mobile phase (e.g., methanol/water gradient) to obtain pure this compound[2].

-

-

Characterization : Confirm the identity and purity of the isolated compound using NMR and MS analysis.

TAO Inhibition Assay (Spectrophotometric)

This protocol measures the ubiquinol oxidase activity of recombinant T. brucei alternative oxidase (rTAO).

-

Reagents :

-

Assay Buffer: 0.5 M Tris-HCl, pH 7.3.

-

Substrate: Ubiquinol-1 (Q₁H₂), prepared by reducing ubiquinone-1 with sodium borohydride.

-

Enzyme: Purified recombinant TAO (lacking the mitochondrial targeting signal).

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure :

-

The assay is performed in a 1 cm quartz cuvette at a constant temperature (e.g., 25°C).

-

To the cuvette, add the assay buffer and varying concentrations of this compound (or vehicle control).

-

Add a specific amount of rTAO enzyme (e.g., 250 ng in a 1 mL final volume) and incubate for a short period.

-

Initiate the reaction by adding the ubiquinol-1 substrate.

-

Monitor the oxidation of ubiquinol-1 by recording the decrease in absorbance at 278 nm for 2-3 minutes using a spectrophotometer.

-

-

Data Analysis :

-

Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

-

Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

-

To determine the inhibition constant (Ki) and mechanism, repeat the assay at multiple substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

-

General Workflow for Inhibitor Screening and Characterization

The following diagram illustrates a typical workflow for discovering and characterizing novel enzyme inhibitors like this compound.

Conclusion

This compound stands out as a fungal metabolite with a validated and highly promising therapeutic application. Its potent and selective inhibition of the trypanosome alternative oxidase provides a strong foundation for the development of new treatments for African trypanosomiasis. Furthermore, its distinct anti-inflammatory and antitumor activities, mediated by specific interactions with cellular signaling pathways, open additional avenues for therapeutic exploration. The detailed understanding of its biosynthesis also paves the way for metabolic engineering approaches to improve production yields. This guide consolidates the key technical information on this compound, providing a valuable resource for researchers aiming to harness its full therapeutic potential.

References

- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 2. medic.upm.edu.my [medic.upm.edu.my]

- 3. researchgate.net [researchgate.net]

- 4. Resistance of cultured Lewis lung carcinoma cell lines to tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of cytochalasin B in culture and in vivo on murine Madison 109 lung carcinoma and on B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Lewis lung carcinoma and B16 melanoma on the innervation of the mouse trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor and antimetastatic activity of an antibiotic, this compound, and activation of phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of an antitumor agent, this compound, on the macromolecular syntheses of intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cell lines ic50: Topics by Science.gov [science.gov]

Ascofuranone: A Technical Guide to a Promising Lead Compound for Drug Development

Introduction

Ascofuranone is a prenylphenol antibiotic first isolated from the fungus Ascochyta viciae, and also produced by other ascomycete fungi like Acremonium sclerotigenum.[1][2] This meroterpenoid, a hybrid of polyketide and terpene origins, has garnered significant attention in the scientific community for its diverse physiological activities.[3] While it exhibits antibiotic, hypolipidemic, anti-inflammatory, and anti-cancer properties, its most notable potential lies in its potent and selective inhibitory activity against the alternative oxidase of Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness).[1][3][4] This makes this compound a critical lead compound for the development of novel chemotherapies against this neglected tropical disease.[5] This guide provides a detailed technical overview of this compound, focusing on its mechanism of action, quantitative data, experimental protocols, and relevant biological pathways.

Primary Mechanism of Action: Inhibition of Trypanosome Alternative Oxidase (TAO)

The primary therapeutic potential of this compound stems from its role as a highly potent and specific inhibitor of Trypanosome Alternative Oxidase (TAO).[6]

-

The Target: TAO: In their bloodstream form, Trypanosoma brucei parasites are entirely dependent on glycolysis for ATP production.[3] The NADH generated during this process must be reoxidized to NAD+ to sustain glycolysis. TAO, a cyanide-insensitive terminal oxidase located in the parasite's single mitochondrion, is the sole enzyme responsible for this reoxidation.[2][3][7]

-

Selective Toxicity: Crucially, mammalian hosts lack an alternative oxidase, making TAO an ideal and highly selective drug target.[3][6][8] By inhibiting TAO, this compound effectively shuts down the parasite's energy metabolism, leading to its death, without affecting the host's respiratory chain.[5]

-

Inhibitory Profile: this compound acts as a sub-nanomolar, noncompetitive inhibitor of the ubiquinol oxidase activity of TAO.[5][8] The inhibition constant (Ki) has been determined to be 2.38 nM.[5][9] Structure-activity relationship studies have identified the 1-formyl and 6-hydroxyl groups on the this compound molecule as crucial for its direct interaction with the enzyme.[6]

Beyond its trypanocidal activity, this compound has also been shown to inhibit human dihydroorotate dehydrogenase (DHODH) and possesses immunomodulatory and anti-tumor effects.[1][4]

Signaling and Biosynthetic Pathways

The targeted action of this compound on the parasite's respiratory pathway and its own complex biosynthesis are critical aspects of its drug development profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An antibiotic, this compound, specifically inhibits respiration and in vitro growth of long slender bloodstream forms of Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacophore identification of this compound, potent inhibitor of cyanide-insensitive alternative oxidase of Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. An antibiotic, this compound, specifically inhibits respiration and in vitro growth of long slender bloodstream forms of Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Testing of Ascofuranone against Trypanosoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascofuranone, a prenylphenol antibiotic isolated from the phytopathogenic fungus Ascochyta visiae, has demonstrated potent and specific activity against Trypanosoma species, the causative agents of African trypanosomiasis (sleeping sickness). Its primary mechanism of action is the inhibition of the trypanosome alternative oxidase (TAO), a key enzyme in the parasite's mitochondrial electron transport chain that is absent in mammals, making it a promising drug target. This document provides detailed protocols for the in vitro evaluation of this compound's efficacy against bloodstream forms of Trypanosoma brucei, including parasite culture, drug sensitivity assays, and analysis of its inhibitory effect on the TAO.

Data Presentation

In Vitro Efficacy and Inhibitory Activity of this compound against Trypanosoma brucei

| Parameter | Value | Organism/System | Reference |

| IC50 | ~1.1 nM (Compound 18, a derivative) | Trypanosoma brucei brucei TAO | |

| IC50 | Potent (nanomolar range) | Trypanosoma brucei brucei, Trypanosoma evansi, Trypanosoma equiperdum, Trypanosoma congolense | |

| Ki | 2.38 nM | Trypanosoma brucei brucei mitochondria (ubiquinol-dependent O2 uptake) |

Experimental Protocols

Culture of Bloodstream Form Trypanosoma brucei

This protocol is adapted for the axenic (feeder-cell free) culture of Trypanosoma brucei brucei (e.g., strain 427).

Materials:

-

HMI-9 (Hirumi's Modified Iscove's Medium)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Trypanosoma brucei bloodstream form stabilate

-

T-25 cell culture flasks

-

Humidified incubator (37°C, 5% CO2)

-

Hemocytometer or automated cell counter

Procedure:

-

Prepare complete HMI-9 medium by supplementing with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Rapidly thaw a frozen stabilate of T. brucei in a 37°C water bath.

-

Transfer the thawed cell suspension to a T-25 flask containing 10 mL of pre-warmed complete HMI-9 medium.

-

Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor the parasite density daily using a hemocytometer.

-

Maintain the culture by diluting the parasites with fresh, pre-warmed medium to a density of 1 x 105 cells/mL when the culture reaches approximately 1.5 x 106 cells/mL to ensure they remain in the exponential growth phase. Do not allow the density to exceed 2 x 106 cells/mL, as this can trigger differentiation into non-proliferative stumpy forms.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Prepare serial dilutions from the stock solution in complete HMI-9 medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent toxicity to the parasites.

In Vitro Drug Sensitivity Assay using a Resazurin-Based Viability Assay

This protocol determines the 50% inhibitory concentration (IC50) of this compound against bloodstream form T. brucei.

Materials:

-

96-well flat-bottomed microplates

-

Log-phase culture of T. brucei

-

This compound serial dilutions

-

Resazurin sodium salt solution (e.g., AlamarBlue™ or PrestoBlue™)

-

Plate reader (fluorometer or spectrophotometer)

-

Pentamidine (as a positive control)

-

Complete HMI-9 medium (as a negative control)

Procedure:

-

Dilute the log-phase T. brucei culture to a final density of 5 x 103 cells/mL in complete HMI-9 medium.

-

Dispense 196 µL of the parasite suspension into each well of a 96-well plate.

-

Add 4 µL of the serially diluted this compound solutions to the respective wells in duplicate or triplicate. Include wells with pentamidine as a positive control and medium with DMSO as a negative control.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified incubator.

-

After 48 hours, add 20 µL of the resazurin-based reagent to each well.

-

Incubate for an additional 4-24 hours, depending on the specific reagent's instructions and the rate of color/fluorescence development.

-

Measure the fluorescence (Excitation: 544 nm, Emission: 590 nm) or absorbance using a plate reader.

-

Calculate the percentage of inhibition for each concentration relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, XLfit).

Alternative Luciferase-Based Viability Assay

As an alternative to resazurin-based assays, a luciferase-based method measuring intracellular ATP levels can be used, which often has a shorter incubation time for signal detection.

Materials:

-

Items from section 3, replacing the resazurin reagent with a luciferase-based ATP detection reagent (e.g., CellTiter-Glo®).

-

Luminometer.

Procedure:

-

Follow steps 1-4 of the resazurin-based assay protocol.

-

After the 48-hour incubation with the compound, add the luciferase reagent to each well according to the manufacturer's instructions (e.g., 15 µL of CellTiter-Glo).

-

Shake the plate for 2 minutes to induce cell lysis and release ATP.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 as described for the resazurin-based assay.

Mechanism of Action and Signaling Pathway

This compound specifically targets the energy metabolism of bloodstream form Trypanosoma brucei. These parasites are highly dependent on glycolysis for ATP production. A crucial part of this process involves the mitochondrial glycerol-3-phosphate dehydrogenase (G3PDH) and the trypanosome alternative oxidase (TAO), which together reoxidize NADH produced during glycolysis. This compound is a potent and selective inhibitor of TAO. By blocking TAO, this compound disrupts the electron transport chain, leading to an inability to regenerate NAD+, a halt in glycolysis, a rapid depletion of ATP, and ultimately, parasite death.

Application Notes and Protocols for Cell Culture Studies with Ascofuranone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascofuranone is a prenylphenol antibiotic with a range of biological activities, including antitumor and antimetastatic properties.[1][2] These application notes provide a comprehensive guide for conducting cell culture studies to investigate the effects of this compound. The protocols outlined below cover essential techniques from basic cell culture and viability assays to more complex migration and invasion assays, as well as protein analysis.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of the mTORC1 (mammalian target of rapamycin complex 1) signaling pathway.[3] Specifically, it has been shown to suppress the phosphorylation of Raptor, a key component of the mTORC1 complex.[3] This disruption of the mTORC1 pathway leads to downstream effects on cell growth, proliferation, and survival.

Data Presentation

| Cell Line | Assay Type | Effective Concentration | Reference |

| L5178Y (Murine Lymphoma) | Growth Inhibition | 25 µg/mL | [2] |

| Murine Splenocytes | Proliferation Inhibition (in response to lectins) | > 5 µg/mL | [4] |

| Concanavalin A-induced T-lymphocytes | IL-2 Receptor Formation Inhibition | > 0.4 µg/mL | [4] |

| Concanavalin A-induced T-lymphocytes | IL-2 Production Inhibition | > 2 µg/mL | [4] |

Experimental Protocols

This compound Stock Solution Preparation

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound.

-

Weigh the this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Cell Culture and Treatment with this compound

Objective: To culture mammalian cells and treat them with this compound.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Cell culture flasks or plates

-

This compound stock solution (from Protocol 1)

Protocol:

-

Culture the cells in a suitable vessel until they reach the desired confluency (typically 70-80%).

-

Prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability and to calculate the IC50 value.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Following the treatment period (from Protocol 2), add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if this compound induces apoptosis.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Harvest the treated and control cells by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Objective: To analyze the effect of this compound on the expression and phosphorylation of proteins in the mTORC1 pathway.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Raptor, anti-Raptor, anti-phospho-mTOR, anti-mTOR, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse the treated and control cells with RIPA buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Signaling Pathway

Caption: this compound inhibits the mTORC1 signaling pathway.

Experimental Workflow

References

- 1. Antitumor and antimetastatic activity of an antibiotic, this compound, and activation of phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of an antitumor agent, this compound, on the macromolecular syntheses of intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound suppresses invasion and F-actin cytoskeleton organization in cancer cells by inhibiting the mTOR complex 1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro effects of an antitumor antibiotic, this compound, on the murine immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Testing of Ascofuranone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of Ascofuranone, a potent inhibitor of the trypanosome alternative oxidase (TAO), with demonstrated efficacy in animal models of African trypanosomiasis and potential applications in oncology.[1][2][3][4] The following sections detail experimental protocols, summarize key quantitative data, and visualize relevant biological pathways to guide researchers in designing and executing in vivo studies with this compound.

I. Efficacy of this compound in Animal Models of African Trypanosomiasis

This compound has shown significant therapeutic effects against various Trypanosoma species in murine and bovine models.[1][5][6] Its primary mechanism of action is the inhibition of the trypanosome alternative oxidase (TAO), a crucial enzyme for the parasite's energy metabolism in the bloodstream form.[2][3][4][7]

Quantitative Data Summary

The following tables summarize the efficacy of this compound in treating Trypanosoma infections in different animal models.

Table 1: Efficacy of this compound against Trypanosoma brucei brucei in Mice [1][8]

| Administration Route | Dosage (mg/kg/day) | Duration (days) | Outcome |

| Intraperitoneal | 100 | 4 | 100% cure rate; parasites eliminated 4 days post-treatment initiation.[1][8] |

| Intraperitoneal | 25-100 | 1-4 | Dose-dependent suppression of parasitemia.[1][8] |

| Oral | 400 | 8 | 100% cure rate.[1][8] |

Table 2: Efficacy of this compound against Trypanosoma vivax in Mice [6]

| Administration Route | Dosage (mg/kg) | Duration (days) | Total Dose (mg/kg) | Outcome |

| Intraperitoneal | 50 | 1 (single dose) | 50 | 100% cure rate.[6] |

| Intraperitoneal | 25 | 2 | 50 | 100% cure rate.[6] |

| Intraperitoneal | 12 | 3 | 36 | 100% cure rate.[6] |

| Intraperitoneal | 6 | 4 | 24 | 100% cure rate.[6] |

Table 3: Efficacy of this compound against Trypanosoma vivax and Trypanosoma congolense in Calves [5][9][10][11]

| Trypanosoma Species | Administration Route | Dosage (mg/kg) | Outcome |

| T. vivax | Intramuscular | 25 | Successful clearance of parasites.[5][9][10][11] |

| T. congolense | Intramuscular | 25 | Not effectively cleared; relapse observed.[5][9][10][11] |

Experimental Protocols

Protocol 1: General Protocol for Testing this compound Efficacy in a Murine Model of Trypanosoma brucei Infection

This protocol is based on the methodology described by Yabu et al. (2003).[8]

-

Animal Model:

-

Infection:

-

Infect mice intraperitoneally with bloodstream forms of T. b. brucei.

-

-

Drug Preparation and Administration:

-

Prepare a suspension of this compound in a suitable vehicle (e.g., a solution without glycerol).[8]

-

Administer this compound via the desired route (intraperitoneal or oral gavage).

-

-

Treatment Schedule:

-

Initiate treatment when parasitemia is established.

-

Administer the drug once every 24 hours for a predetermined number of consecutive days.[8]

-

-

Monitoring Efficacy:

-

Monitor parasitemia daily by examining tail blood smears under a microscope.

-

Observe the morphology of the trypanosomes, noting any changes from long slender forms to short stumpy forms.[8]

-

Monitor the survival of the mice.

-

Consider mice cured if no parasites are detected in the blood for a specified period post-treatment.

-

Protocol 2: Protocol for Testing this compound Efficacy in a Bovine Model of Trypanosoma Infection

This protocol is adapted from studies on T. vivax and T. congolense in calves.[5][9][10][11]

-

Animal Model:

-

Infection:

-

Drug Administration:

-

Monitoring Efficacy:

Signaling Pathway and Mechanism of Action

This compound's primary target in trypanosomes is the alternative oxidase (TAO), which is part of a simplified mitochondrial electron transport system. This system is essential for the reoxidation of NADH produced during glycolysis in the bloodstream form of the parasite. By inhibiting TAO, this compound disrupts the parasite's energy metabolism, leading to its death.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Alternative oxidase inhibitors: Mitochondrion-targeting as a strategy for new drugs against pathogenic parasites and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound antibiotic is a promising trypanocidal drug for nagana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemotherapeutic efficacy of this compound in Trypanosoma vivax-infected mice without glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alternative Oxidase: From Molecule and Function to Future Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The efficacy of this compound in a consecutive treatment on Trypanosoma brucei brucei in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound antibiotic is a promising trypanocidal drug for nagana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.co.za [journals.co.za]

Application Notes and Protocols: Intraperitoneal versus Oral Administration of Ascofuranone in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascofuranone is a prenylphenol antibiotic originally isolated from the fungus Ascochyta viciae. It has garnered significant interest in the scientific community for its diverse biological activities, including potent antitumor and antiparasitic properties.[1][2] A promising drug candidate, this compound's primary mechanisms of action include the inhibition of the cyanide-insensitive alternative oxidase (TAO) in parasites like Trypanosoma brucei and the suppression of cancer cell invasion by inhibiting key signaling pathways.[3][4]

The selection of an appropriate administration route is a critical determinant of a drug's pharmacokinetic profile, efficacy, and toxicity in preclinical animal models.[5] This document provides a detailed comparison of intraperitoneal (IP) and oral (PO) administration of this compound in mice, summarizing key efficacy data and providing comprehensive experimental protocols to guide researchers in their study design.

Application Notes

Efficacy Comparison: Intraperitoneal vs. Oral Administration

Studies investigating the trypanocidal activity of this compound in mice infected with Trypanosoma brucei brucei have demonstrated a significant difference in efficacy between intraperitoneal and oral routes. Intraperitoneal administration is markedly more effective, achieving a curative effect at a lower total dose and over a shorter duration compared to oral gavage.[2][6]

With IP treatment, parasitemia was strongly suppressed, and parasites were eliminated four days after the start of treatment.[2][6] In contrast, oral administration required a four-fold higher daily dose administered for twice the duration to achieve the same curative outcome.[2][6] This suggests that the bioavailability of this compound is considerably lower when administered orally.[2]

Table 1: Efficacy of this compound against T. brucei brucei in Mice

| Administration Route | Dosage | Treatment Schedule | Outcome | Reference |

|---|---|---|---|---|

| Intraperitoneal (IP) | 100 mg/kg | Daily for 4 consecutive days | 100% cure | [2][6] |

| Oral (PO) | 400 mg/kg | Daily for 8 consecutive days | 100% cure |[2][6] |

Pharmacokinetic and Toxicity Considerations

While specific pharmacokinetic studies for this compound were not detailed in the reviewed literature, general principles of drug administration in rodents can explain the observed efficacy differences.

-

Intraperitoneal (IP) Administration: This route typically results in faster and more complete absorption compared to oral administration.[5] Drugs administered via IP injection are absorbed into the portal circulation, but they partially bypass the first-pass metabolism in the liver that oral drugs undergo. This often leads to higher bioavailability, as demonstrated for various small molecules in mice.[5]

-

Oral (PO) Administration: This is the most convenient and common route for clinical applications. However, drugs administered orally are subject to degradation in the gastrointestinal tract and significant first-pass metabolism in the gut wall and liver.[7] This can substantially reduce the amount of active drug reaching systemic circulation, necessitating higher doses, as seen with this compound.[2][6]

-

Toxicity: The route of administration is an important factor influencing a compound's toxicity profile.[7] Compounds often exhibit less toxicity when administered orally compared to injection routes due to lower absorption and first-pass metabolism, which can detoxify the substance.[7][8] While specific comparative toxicity data for this compound is limited, the potential for toxicity has been noted as a reason for developing analogues.[2]

Table 2: General Pharmacokinetic Comparison of Administration Routes in Mice

| Parameter | Intraperitoneal (IP) | Oral (PO) | Reference |

|---|---|---|---|

| Absorption Speed | Rapid | Slower | [5][9] |

| First-Pass Effect | Partially bypassed | Significant | |

| Bioavailability | Generally high | Variable, often lower | [5] |

| Technique Complexity | Relatively simple | Requires more skill |[10][11] |

Visualized Workflows and Signaling Pathways

Caption: Workflow for comparing IP and PO this compound efficacy.

Caption: this compound inhibits the Trypanosome Alternative Oxidase (TAO).

Caption: this compound suppresses MMP-9 expression via the MAPK pathway.[3]

Experimental Protocols

The following are generalized protocols for the administration of this compound via intraperitoneal injection and oral gavage, synthesized from established institutional guidelines.[10][11][12][13][14][15][16][17] Researchers must adhere to their institution's specific IACUC-approved protocols.

Materials and Equipment

-

This compound compound

-

Appropriate vehicle for suspension (e.g., sterile saline)

-

Sterile syringes (1 mL)

-

Sterile needles for injection (25-27 gauge)[16]

-

Sterile, ball-tipped oral gavage needles (18-22 gauge for adult mice)[13][15]

-

70% ethanol or other skin disinfectant

-

Animal scale

-

Appropriate personal protective equipment (gloves, lab coat)

Protocol 1: Intraperitoneal (IP) Administration of this compound

This method is used for systemic delivery and is generally well-tolerated, providing rapid absorption.

-

Drug Preparation: Prepare the this compound suspension at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse, administered as 0.25 mL). Ensure the suspension is homogenous before drawing it into the syringe. Use a new sterile syringe and needle for each animal.[11]

-

Animal Restraint: Gently restrain the mouse using a scruff technique, ensuring a firm but not restrictive grip.[12] Turn the animal to expose its abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[11][17]

-

Injection Site Identification: The preferred injection site is the lower right abdominal quadrant.[11][17] This location avoids the cecum (on the left side) and the urinary bladder. Disinfect the injection site with an alcohol swab.[12]

-

Injection: Insert the needle (bevel up) at a 30-45 degree angle to the abdominal wall.[11][16] The needle should penetrate the skin and the peritoneal wall.

-

Aspiration: Gently pull back the plunger to ensure the needle has not entered a blood vessel (no blood should appear) or an organ like the bladder (no urine should appear).[11] If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.

-

Administration: Once correct placement is confirmed, slowly inject the full volume of the this compound suspension.

-

Withdrawal and Monitoring: Smoothly withdraw the needle. Return the mouse to its cage and monitor for several minutes for any immediate adverse reactions, such as bleeding or signs of distress.[12]

Protocol 2: Oral Gavage (PO) Administration of this compound

This method delivers a precise dose directly to the stomach and is essential for studies evaluating oral bioavailability.[10] Proper training and technique are critical to prevent injury.

-

Drug Preparation: Prepare the this compound suspension as described for IP injection. The maximum volume for oral gavage in mice is typically 10 mL/kg.[14]

-

Gavage Needle Selection: Choose a gavage needle of the appropriate length and gauge for the size of the mouse.[13] To ensure correct length, measure the needle from the tip of the mouse's nose to the last rib; the needle should not be inserted further than this point.[10][15]

-

Animal Restraint: Securely scruff the mouse to immobilize its head. The body should be held in a vertical position to create a straight line from the mouth to the esophagus, which facilitates smooth passage of the needle.[10]

-

Needle Insertion: Gently insert the ball-tipped needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the pharynx. The mouse will reflexively swallow, allowing the needle to slide easily into the esophagus.[10][13] Never force the needle. If resistance is met, it may be in the trachea; withdraw immediately and restart.[13]

-

Administration: Once the needle is correctly positioned in the esophagus and advanced to the predetermined depth, slowly administer the compound.[10]

-

Withdrawal and Monitoring: After administration, gently remove the needle along the same path of insertion. Return the mouse to its cage and monitor for 5-10 minutes for signs of respiratory distress (e.g., coughing, gasping), which could indicate accidental administration into the lungs.[15]

References

- 1. Antitumor and antimetastatic activity of an antibiotic, this compound, and activation of phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound suppresses PMA-mediated matrix metalloproteinase-9 gene activation through the Ras/Raf/MEK/ERK- and Ap1-dependent mechanisms [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacophore identification of this compound, potent inhibitor of cyanide-insensitive alternative oxidase of Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]